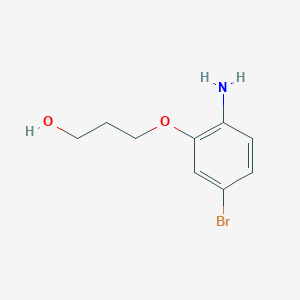
3-(2-Amino-5-bromophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-5-bromophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenol, featuring an amino group and a bromine atom attached to the benzene ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromophenoxy)propan-1-ol typically involves the reaction of 2-amino-5-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product.
Starting Materials: 2-amino-5-bromophenol, epichlorohydrin
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), solvent (e.g., ethanol or water), temperature (room temperature to reflux)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-bromophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvent (e.g., ether or ethanol), temperature (room temperature to reflux)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvent (e.g., dimethyl sulfoxide or acetonitrile), temperature (room temperature to reflux)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of azides, nitriles, or other substituted derivatives
Scientific Research Applications
3-(2-Amino-5-bromophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-bromophenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and bromophenoxy groups can facilitate binding to these targets, leading to modulation of their activity. The propanol side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-3-bromophenoxy)propan-1-ol: Similar structure but with the bromine atom at a different position on the benzene ring.
3-(2-Amino-4-bromophenoxy)propan-1-ol: Another positional isomer with the bromine atom at the 4-position.
3-(2-Amino-5-fluorophenoxy)propan-1-ol: Contains a fluorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
3-(2-Amino-5-bromophenoxy)propan-1-ol is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the propanol side chain also distinguishes it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-(2-amino-5-bromophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
YIQOPSOUUASYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


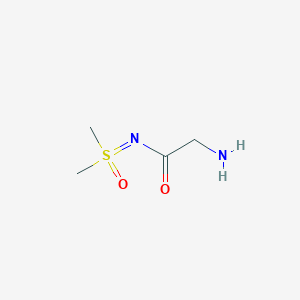

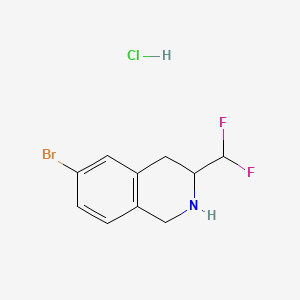
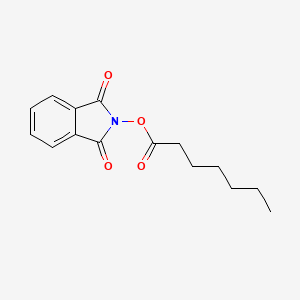
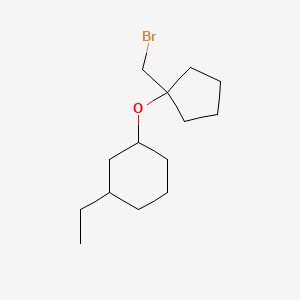
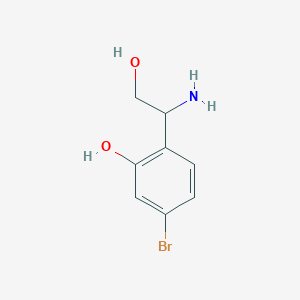
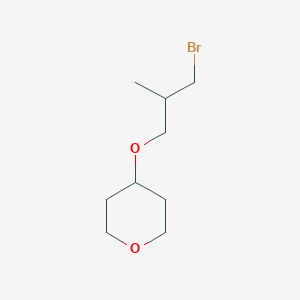
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
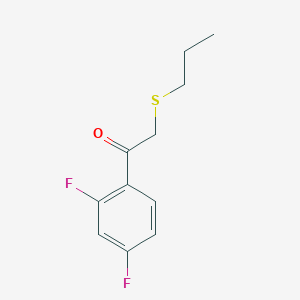
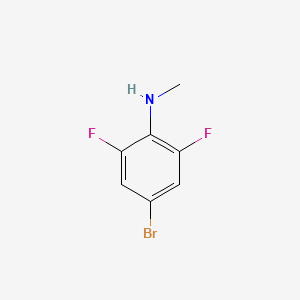
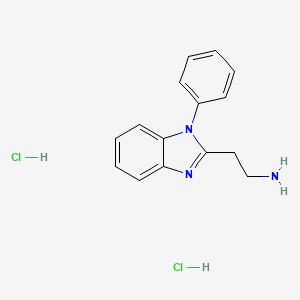
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
